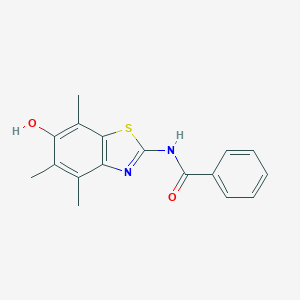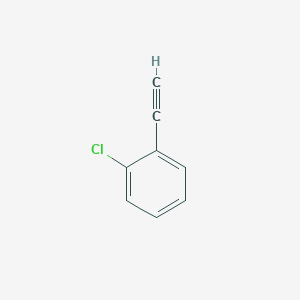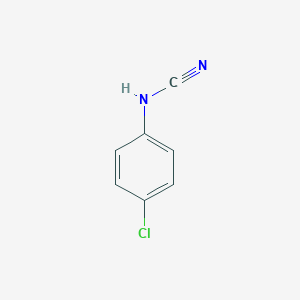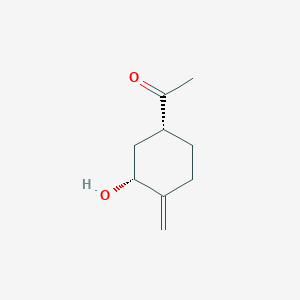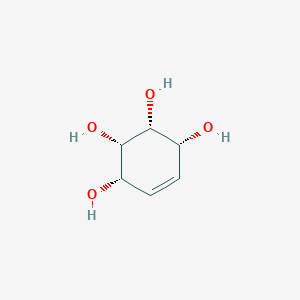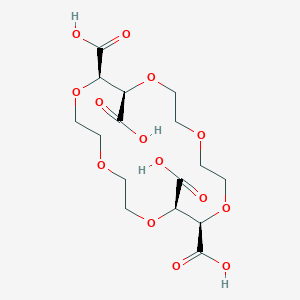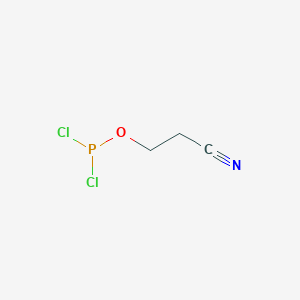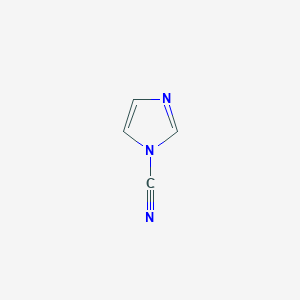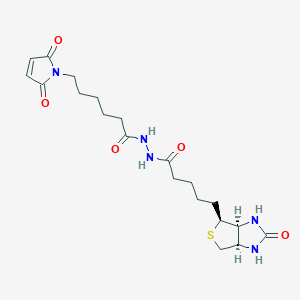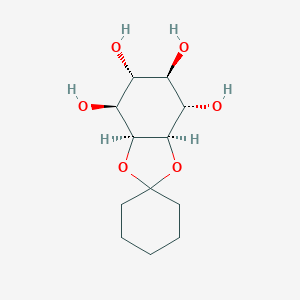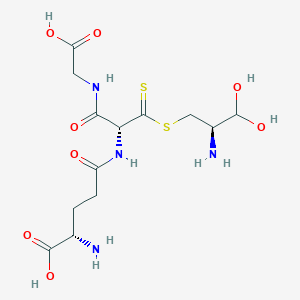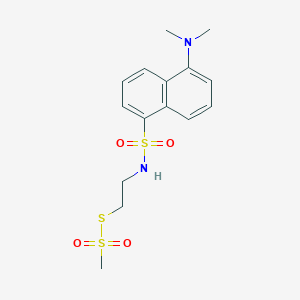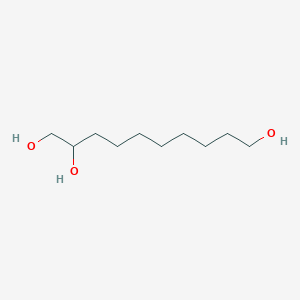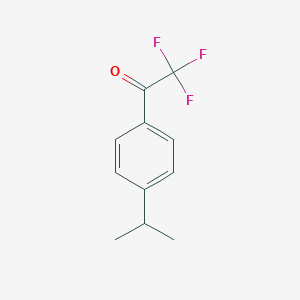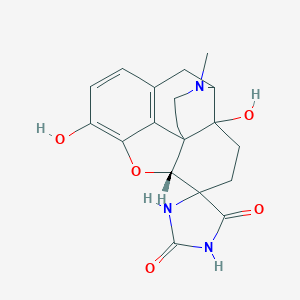
Oxymorphone-6-spirohydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxymorphone-6-spirohydantoin is a synthetic compound that has garnered attention due to its potential as a therapeutic agent. This compound is a derivative of oxymorphone, a semi-synthetic opioid analgesic that is used to treat moderate to severe pain. Oxymorphone-6-spirohydantoin has been shown to have a unique mechanism of action that differs from traditional opioids, making it an interesting target for further research.
Wirkmechanismus
Oxymorphone-6-spirohydantoin acts on the mu-opioid receptor, which is the same receptor that traditional opioids act on. However, it has been shown to have a different mechanism of action compared to traditional opioids. Oxymorphone-6-spirohydantoin acts as a biased agonist, which means that it activates a specific signaling pathway within the cell that is different from the pathway activated by traditional opioids. This unique mechanism of action may make it a safer and more effective therapeutic agent compared to traditional opioids.
Biochemische Und Physiologische Effekte
Oxymorphone-6-spirohydantoin has been shown to have similar biochemical and physiological effects as traditional opioids. It produces analgesia, sedation, and respiratory depression. However, it has been shown to have a lower potential for abuse and dependence compared to traditional opioids. Additionally, it has been shown to have anti-inflammatory properties, which may make it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using oxymorphone-6-spirohydantoin in lab experiments is its unique mechanism of action. This compound may be useful in studying the signaling pathways activated by biased agonists. Additionally, oxymorphone-6-spirohydantoin has been shown to have a lower potential for abuse and dependence compared to traditional opioids, which may make it a safer option for lab experiments. However, one limitation of using oxymorphone-6-spirohydantoin in lab experiments is its limited availability. This compound is not widely available, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on oxymorphone-6-spirohydantoin. One area of research is its potential as a therapeutic agent for inflammatory diseases. Its anti-inflammatory properties make it a potential candidate for the treatment of conditions such as rheumatoid arthritis and Crohn's disease. Additionally, further research is needed to fully understand its unique mechanism of action and how it can be used to develop safer and more effective opioid analgesics. Finally, more studies are needed to evaluate the safety and efficacy of oxymorphone-6-spirohydantoin in humans.
Synthesemethoden
Oxymorphone-6-spirohydantoin is synthesized by reacting oxymorphone with isatin in the presence of a base. The reaction yields a mixture of isomers, which can be separated using chromatography. The final product is obtained after recrystallization from a suitable solvent. This synthesis method has been optimized to produce high yields of pure oxymorphone-6-spirohydantoin.
Wissenschaftliche Forschungsanwendungen
Oxymorphone-6-spirohydantoin has been studied for its potential as a therapeutic agent for various medical conditions. It has been shown to have analgesic properties that are comparable to traditional opioids, but with a unique mechanism of action. This compound has also been studied for its potential as an antidepressant, anticonvulsant, and neuroprotective agent. Additionally, oxymorphone-6-spirohydantoin has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
123016-74-0 |
|---|---|
Produktname |
Oxymorphone-6-spirohydantoin |
Molekularformel |
C19H21N3O5 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
(7aR)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C19H21N3O5/c1-22-7-6-17-12-9-2-3-10(23)13(12)27-14(17)18(15(24)20-16(25)21-18)4-5-19(17,26)11(22)8-9/h2-3,11,14,23,26H,4-8H2,1H3,(H2,20,21,24,25)/t11?,14-,17?,18?,19?/m1/s1 |
InChI-Schlüssel |
HWFHCCZUFOUIIK-ADNPRLSESA-N |
Isomerische SMILES |
CN1CCC23[C@@H]4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)C(=O)NC(=O)N5 |
SMILES |
CN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)C(=O)NC(=O)N5 |
Kanonische SMILES |
CN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)O)C(=O)NC(=O)N5 |
Synonyme |
oxymorphone-6 alpha-spirohydantoin oxymorphone-6-spirohydantoin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



